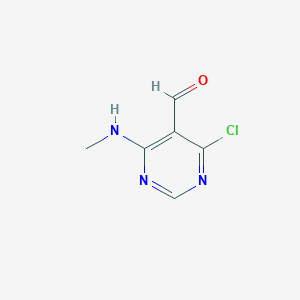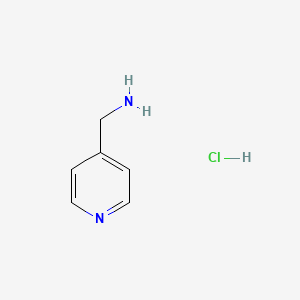
4-Chloro-6-(méthylamino)pyrimidine-5-carbaldéhyde
Vue d'ensemble
Description
“4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C6H6ClN3O . It has a molecular weight of 171.58 g/mol. The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” and similar compounds has been discussed in various literature . One of the methods for the synthesis of fused pyrimidines, in particular, of pyrimidines containing reactive vicinally located functional groups, is hetero-annulation reactions .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” can be represented by the SMILES string CNc1cc (Cl)ncn1 . The InChI code for the compound is 1S/C5H6ClN3/c1-7-5-2-4 (6)8-3-9-5/h2-3H,1H3, (H,7,8,9) .
Physical And Chemical Properties Analysis
“4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” is a solid at room temperature . It has a melting point of 138-142 °C . The compound is soluble in acetic acid .
Applications De Recherche Scientifique
Synthèse de pyrimidines fusionnées
Ce composé sert de précurseur pour la construction de diverses pyrimidines fusionnées. Il s'agit notamment de structures telles que les pyrido[2,3-d]pyrimidines, les pyrimido[4,5-d]pyrimidines et les pyrazolo[3,4-d]pyrimidines . Ces pyrimidines fusionnées sont importantes en raison de leur présence dans de nombreux composés biologiquement actifs, ce qui en fait des molécules précieuses en chimie médicinale.
Développement de nouveaux médicaments
Le fragment pyrimidine est un pharmacophore important pour le développement de nouveaux médicaments. Les dérivés de pyrimidine naturels et leurs analogues synthétiques présentent un large éventail d'activités biologiques . Par conséquent, le 4-Chloro-6-(méthylamino)pyrimidine-5-carbaldéhyde peut jouer un rôle essentiel dans la synthèse de nouveaux agents thérapeutiques.
Création de précurseurs à base de pyrimidine
Par le biais de réactions SNAr, ce composé peut être utilisé pour construire des précurseurs de composés à base de pyrimidine de systèmes hétérocycliques . Cela est crucial pour le développement de produits pharmaceutiques et agrochimiques, où les noyaux de pyrimidine sont souvent requis.
Synthèse hétéroaromatique
En tant que bloc de construction polyvalent, il peut être utilisé dans la synthèse de composés hétéroaromatiques. Le noyau de pyrimidine est le deuxième cycle hétéroaromatique le plus courant présent dans les composés pharmaceutiquement actifs après l'échafaudage de la pyridine .
Stratégies de synthèse régiosélectives
Ce composé peut être utilisé dans des stratégies de synthèse régiosélectives pour obtenir des chloropyrimidines, qui sont des intermédiaires précieux en synthèse organique. Ces stratégies sont complémentaires aux méthodes de synthèse conventionnelles des pyrimidines et de leurs analogues .
Réactions de substitution nucléophile aromatique
Le this compound peut subir des réactions de substitution nucléophile aromatique, qui sont essentielles pour introduire divers groupes fonctionnels dans le cycle de pyrimidine. Cela élargit l'utilité du composé dans la création d'un éventail diversifié de dérivés pour une application future dans la recherche chimique .
Safety and Hazards
Orientations Futures
The future directions for “4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Pyrimidines and their derivatives have a wide range of biological activities, making them an important area of study for the development of new drugs .
Propriétés
IUPAC Name |
4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMOVOOMPUFQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-94-2 | |
| Record name | 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














